molecular formula C19H24N2OS2 B7537905 N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide

Cat. No. B7537905
M. Wt: 360.5 g/mol
InChI Key: JILYDAXEEGKDAU-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users due to its psychoactive effects. However, this compound has also attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to the modulation of several intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. These effects can lead to alterations in synaptic transmission, neuronal excitability, and ion homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for the precise manipulation of the endocannabinoid system. However, the use of synthetic cannabinoids in research is often limited by their potential for abuse and their legal status in many countries.

Future Directions

Future research on N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide could focus on the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, studies could investigate the potential therapeutic applications of these compounds in the treatment of various neurological and psychiatric disorders. Finally, research could explore the potential risks associated with the recreational use of synthetic cannabinoids and develop strategies for harm reduction.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide involves the reaction of 4-methylcyclohexanone with 2-methyl-1,3-thiazol-4-ylmethanethiol in the presence of an acid catalyst to form the intermediate 4-methylcyclohexyl-2-methylthio-4-oxobutanoate. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide has been used in scientific research to study the endocannabinoid system, which plays a crucial role in several physiological processes, including pain sensation, appetite regulation, and immune function. This compound has been shown to bind to and activate the CB1 and CB2 receptors, which are the primary targets of endocannabinoids.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS2/c1-13-7-9-15(10-8-13)21-19(22)17-5-3-4-6-18(17)24-12-16-11-23-14(2)20-16/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILYDAXEEGKDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=CC=C2SCC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide

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